molecular formula C11H11N3 B15054056 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B15054056
M. Wt: 185.22 g/mol
InChI Key: HUIWKNGBJVJQKE-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with imidazole precursors in the presence of a suitable catalyst. For example, the Sandmeyer reaction can be employed to synthesize this compound by reacting C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines is an efficient method for producing this compound in good yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation methods.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C11H11N3/c1-2-6-12-9(4-1)10-8-14-7-3-5-11(14)13-10/h1-2,4,6,8H,3,5,7H2

InChI Key

HUIWKNGBJVJQKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=CC=N3

Origin of Product

United States

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